
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-(2-phenoxypropionamido)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethicillin, also known as pheneticillin, is a penicillin antibiotic that belongs to the β-lactam class of antibacterial compounds. It is a synthetic derivative of penicillin and is known for its acid resistance, making it suitable for oral administration. Phenethicillin is primarily used to treat bacterial infections caused by Gram-positive organisms, including streptococci and pneumococci .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenethicillin is synthesized through the acylation of 6-aminopenicillanic acid (6-APA) with phenoxypropionyl chloride. The reaction typically occurs in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the stability of the β-lactam ring .
Industrial Production Methods: Industrial production of phenethicillin involves large-scale fermentation processes to produce 6-APA, followed by chemical synthesis to introduce the phenoxypropionyl side chain. The process includes purification steps such as crystallization and filtration to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Phenethicillin undergoes various chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamase enzymes, rendering the antibiotic inactive.
Oxidation and Reduction: Phenethicillin can undergo oxidation and reduction reactions, although these are less common in its typical usage.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by β-lactamase enzymes or acidic/alkaline conditions.
Oxidation: Can be induced by oxidizing agents such as hydrogen peroxide.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Results in the formation of penicilloic acid.
Oxidation and Reduction: May lead to various oxidized or reduced derivatives, depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
Phenethicillin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the stability and reactivity of β-lactam antibiotics.
Biology: Employed in microbiological studies to investigate the mechanisms of bacterial resistance and the efficacy of β-lactamase inhibitors.
Medicine: Utilized in clinical research to evaluate its effectiveness in treating bacterial infections and to develop new antibiotic formulations.
Industry: Applied in the pharmaceutical industry for the production of oral antibiotic formulations
Mécanisme D'action
Phenethicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This binding inhibits the transpeptidation step of peptidoglycan synthesis, leading to the weakening and eventual lysis of the bacterial cell .
Comparaison Avec Des Composés Similaires
Penicillin G: A naturally occurring penicillin with a similar mechanism of action but less acid resistance.
Penicillin V: An acid-resistant penicillin similar to phenethicillin but with a different side chain.
Ampicillin: A broad-spectrum penicillin with activity against both Gram-positive and Gram-negative bacteria.
Amoxicillin: A derivative of ampicillin with improved oral absorption.
Uniqueness of Phenethicillin: Phenethicillin’s unique feature is its phenoxypropionyl side chain, which provides enhanced acid resistance compared to penicillin G. This makes it more suitable for oral administration, offering a convenient option for treating bacterial infections without the need for injections .
Propriétés
IUPAC Name |
3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONJJLVGHLVQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859263 |
Source


|
| Record name | 3,3-Dimethyl-7-oxo-6-(2-phenoxypropanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910024-37-2 |
Source


|
| Record name | 3,3-Dimethyl-7-oxo-6-(2-phenoxypropanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
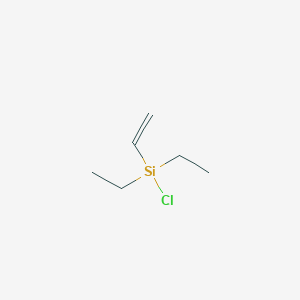
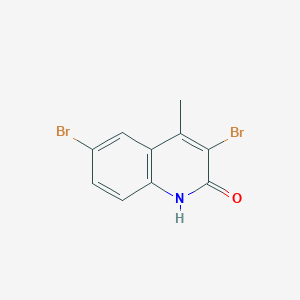
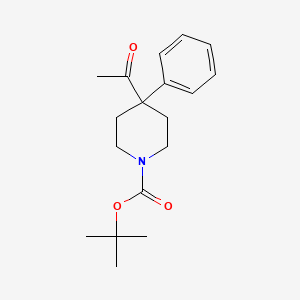
![(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B13842421.png)
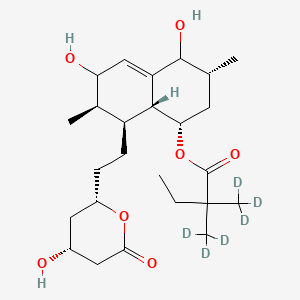

![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13842428.png)
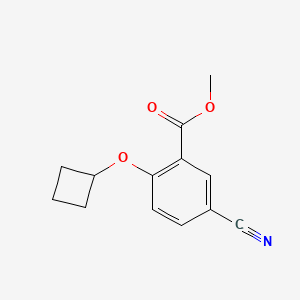
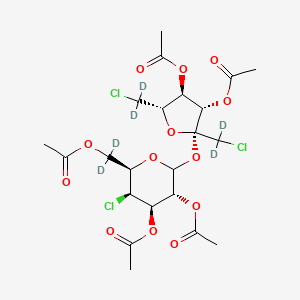
![1,4-Bis(benzyloxy)cyclohexane; 1,1'-[1,4-Cyclohexanediylbis(oxymethylene)]bisbenzene](/img/structure/B13842455.png)
![2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine](/img/structure/B13842458.png)
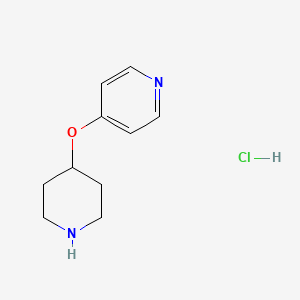
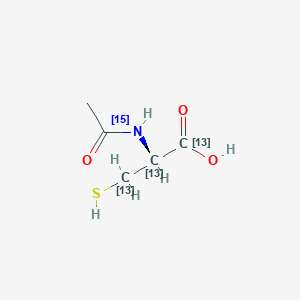
![acetic acid;2-[(Z)-[4-(diethylamino)phenyl]methylideneamino]guanidine](/img/structure/B13842478.png)
